

Application Notes and Protocols for the Quantification of Methyl 4-O-feruloylquininate

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B13429824

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Introduction

Methyl 4-O-feruloylquininate is a naturally occurring phenolic compound found in various plant species, such as *Stemona japonica*.^[1] As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are recognized for their diverse biological activities.^[1] The precise quantification of **Methyl 4-O-feruloylquininate** in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological research. These application notes provide detailed protocols for the quantitative analysis of **Methyl 4-O-feruloylquininate** using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-O-feruloylquininate** is presented below.

Property	Value
Molecular Formula	C ₁₈ H ₂₂ O ₉
Molecular Weight	382.4 g/mol ^[1]
CAS Number	195723-10-5 ^[1]
Purity (by HPLC)	>98% ^[1]

Quantitative Analysis Data

While specific quantitative validation data for **Methyl 4-O-feruloylquininate** is not extensively available in public literature, the following tables provide representative data for the quantification of closely related phenolic compounds using chromatographic methods. This data can serve as a benchmark for method development and validation.

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard[1]

Concentration (µg/mL)	Peak Area (mAU*s)
10.0	537.25
20.0	1048.7
40.0	2070.3
60.0	3099.9
70.0	3603.3
Linearity (r ²)	0.9998

Table 2: Representative UPLC-MS/MS Quantitative Parameters for Phenolic Compounds[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Linearity (r ²)	LOD (ng/mL)	LOQ (ng/mL)
Ferulic Acid	193.05	134.05	>0.999	0.5	1.5
Caffeic Acid	179.03	135.04	>0.998	0.8	2.4
Quinic Acid	191.05	111.04	>0.999	1.0	3.0

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a method for the extraction and quantification of **Methyl 4-O-feruloylquininate** from dried plant material.

1. Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Methyl 4-O-feruloylquininate** standard and dissolve it in 10 mL of methanol in a volumetric flask.[\[1\]](#)
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[\[1\]](#)

2. Sample Preparation (Extraction)

- Weigh 1 g of the dried and powdered plant material into a centrifuge tube.[\[1\]](#)
- Add 20 mL of 80% methanol.[\[1\]](#)
- Sonicate for 30 minutes at room temperature.[\[1\]](#)
- Centrifuge at 4000 rpm for 15 minutes.[\[1\]](#)
- Collect the supernatant. Repeat the extraction process on the pellet twice more.[\[1\]](#)
- Pool the supernatants and evaporate to dryness under a vacuum.[\[1\]](#)
- Reconstitute the dried extract in 5 mL of methanol.[\[1\]](#)
- Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[\[1\]](#)[\[3\]](#)

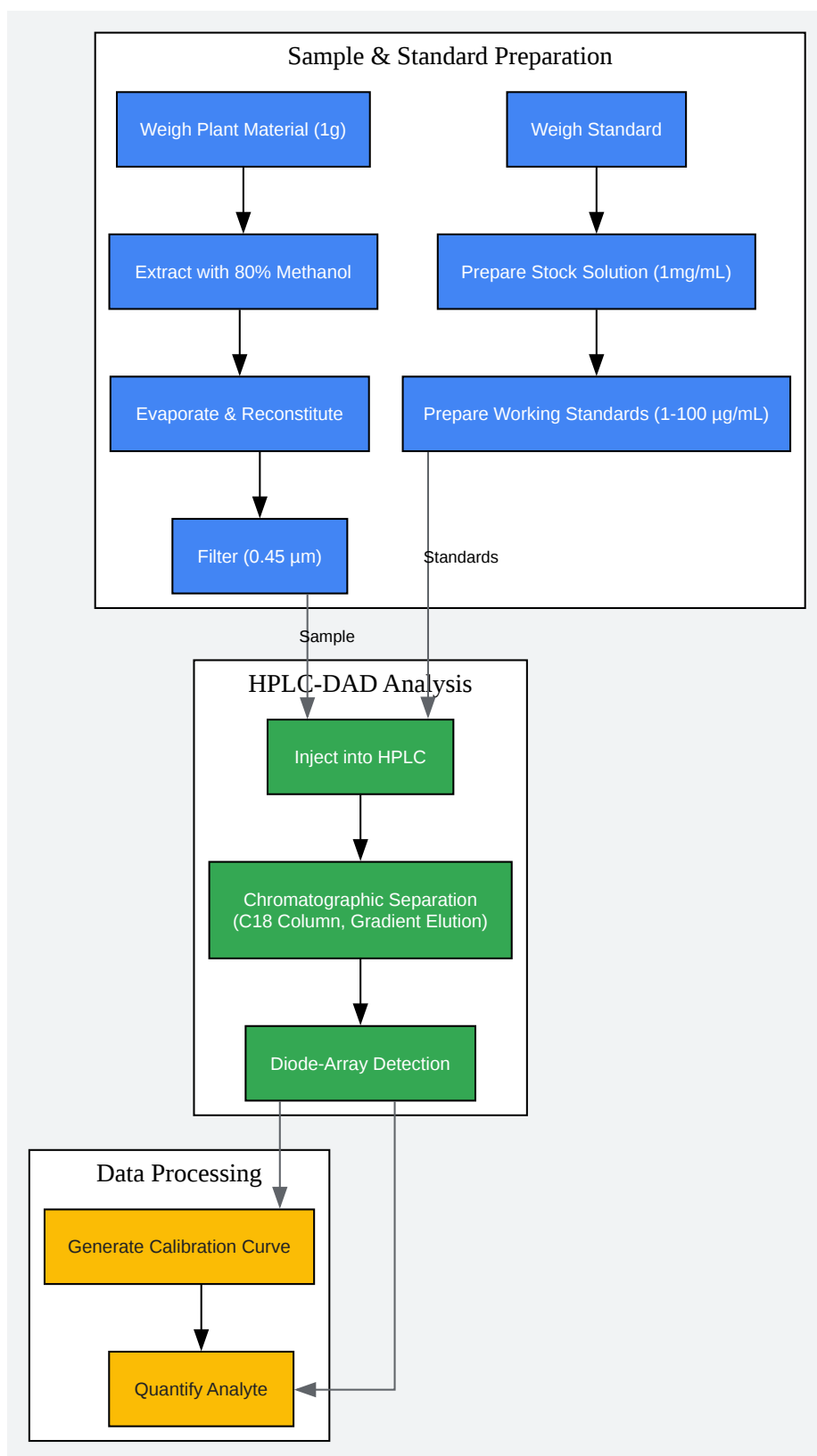
3. HPLC-DAD Conditions[\[1\]](#)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Gradient Program:

- 0-5 min: 10% B
- 5-25 min: 10-40% B
- 25-30 min: 40-10% B
- 30-35 min: 10% B
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30 °C.[4]
- Detection Wavelength: Set to the absorbance maximum of **Methyl 4-O-feruloylquininate**.
- Injection Volume: 10 µL.[4]

4. Data Analysis

- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Quantify **Methyl 4-O-feruloylquininate** in the sample by interpolating its peak area from the calibration curve.



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Experimental workflow for HPLC-DAD quantification.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is suitable for detecting and quantifying low concentrations of **Methyl 4-O-feruloylquininate**.

1. Preparation of Standard and Sample Solutions

- Follow steps 1 and 2 from Protocol 1. For UPLC-MS/MS, a more dilute range of working standards may be required (e.g., 1-1000 ng/mL).^[1]

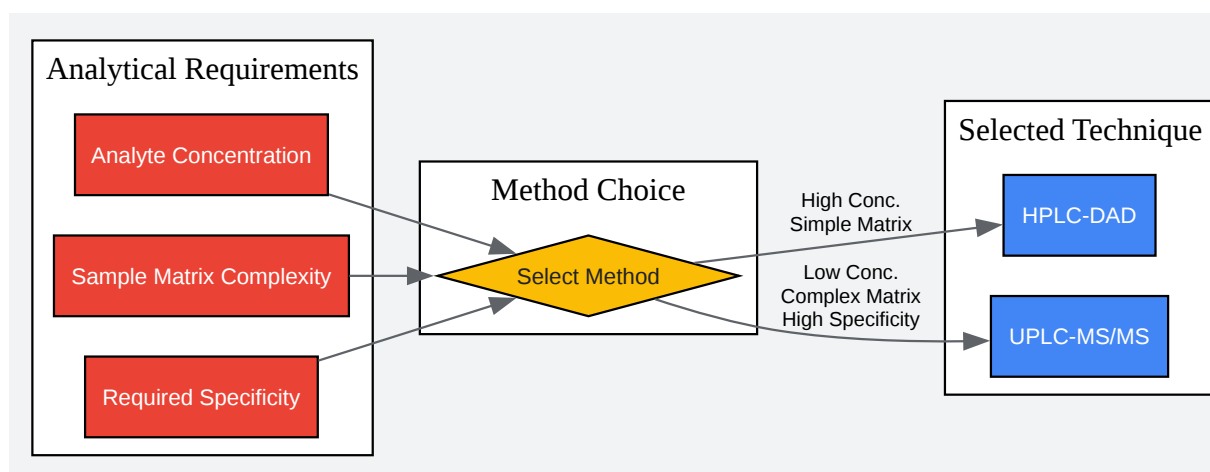
2. UPLC-MS/MS Conditions^{[1][5]}

- Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate).^[1]
- Gradient Program:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.^[5]
- Injection Volume: 2 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.^[2]

- MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for **Methyl 4-O-feruloylquininate** is m/z 381.1 (M-H)⁻. Product ions would be determined by infusion and may include fragments corresponding to the ferulic acid (m/z 193) and quinic acid (m/z 191) moieties.[2]

3. Data Analysis

- A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
- The concentration of **Methyl 4-O-feruloylquininate** in the sample is determined from the calibration curve.



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Logical flow for analytical method selection.

Method Validation Considerations

To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., AOAC, ICH). Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the sample with and without the standard.[6]

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r^2) should be close to 1.[6]
- **Accuracy:** The closeness of the test results to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known concentration of the standard.[6]
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[6]
- **Limit of Detection (LOD):** The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
- **Limit of Quantification (LOQ):** The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

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